2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide
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Overview
Description
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide is a synthetic organic compound known for its diverse applications in chemical, biological, and medicinal research. Its complex structure offers unique properties that are exploited in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide involves multiple steps:
Formation of the pyrrolo[2,3-c]pyridine core: : This is typically achieved through a series of cyclization reactions involving appropriate starting materials such as substituted pyridines and aminopyrroles under specific conditions (e.g., heat, solvents).
Introduction of the benzyl group: : The benzyl group is usually added via a nucleophilic substitution reaction, using benzyl halides under basic conditions.
Attachment of the acetamide group: : The acetamide functionality is incorporated through an amidation reaction, often involving acetic anhydride or acetyl chloride.
Bromophenyl substitution: : Finally, the bromophenyl group is introduced using halogenation reactions, typically employing reagents like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: Scale-up of this synthesis for industrial production involves optimizing each step to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and eco-friendly reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, which are critical for its transformation into various derivatives.
Reduction: : It can also be reduced under specific conditions to yield different functionalized products.
Substitution: : The bromophenyl group allows for various substitution reactions, making it a versatile intermediate.
Common Reagents and Conditions:
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: : Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: : Conditions often involve strong bases (e.g., NaOH) or catalysts (e.g., palladium on carbon).
Major Products:
Scientific Research Applications
Chemistry: : The compound serves as a valuable building block for synthesizing more complex molecules.
Biology: : It is studied for its potential interactions with biological targets, making it a candidate for drug discovery.
Medicine: : The compound's structure suggests potential therapeutic applications, particularly in the design of new pharmaceuticals.
Industry: : It is used in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Its benzyl and bromophenyl groups are key to these interactions, facilitating binding and activity.
Comparison with Similar Compounds
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-chlorophenyl)acetamide
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-methylphenyl)acetamide
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-phenyl)acetamide
Uniqueness: Compared to these analogs, 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide is distinguished by its bromophenyl group, which imparts unique chemical reactivity and biological activity. This makes it particularly useful in contexts where halogenated compounds are desired for their enhanced stability and activity.
Feel free to ask more questions about this compound.
Properties
IUPAC Name |
2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c23-18-6-8-19(9-7-18)24-20(27)15-26-13-11-17-10-12-25(21(17)22(26)28)14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIPNQJNLROQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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